molecular formula C24H33N5O2S B2924149 1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea CAS No. 1091132-75-0

1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea

Cat. No. B2924149
CAS RN: 1091132-75-0
M. Wt: 455.62
InChI Key: DCQLMNRUUBAARD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea is a synthetic compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis of Cyclic Dipeptidyl Ureas

Cyclic dipeptidyl ureas represent a significant area of interest in chemical synthesis and pharmacology. A study by Sañudo et al. (2006) highlighted the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds were synthesized through Ugi reactions followed by treatment with sodium ethoxide, demonstrating the versatility of urea compounds in synthesizing complex heterocycles with potential bioactive properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Structural and Conformational Study

Iriepa and Bellanato (2013) conducted a comprehensive study on the structure and conformation of tri-substituted ureas derived from N-methylpiperazine, which shared structural motifs with the compound . Their research utilized NMR and IR spectroscopies to elucidate the dynamic behavior of these compounds in solution, providing insight into their structural flexibility and potential interactions with biological targets (Iriepa & Bellanato, 2013).

Corrosion Inhibition

The study of urea derivatives for corrosion inhibition is another application area. Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion, showcasing the potential of urea compounds in protecting metals from corrosive environments. This application is crucial in industrial processes and materials science (Mistry, Patel, Patel, & Jauhari, 2011).

Development of Radiotracers

Compounds structurally similar to the one mentioned have been explored for their potential as radiotracers in oncology. Abate et al. (2011) designed analogues with reduced lipophilicity for potential use in positron emission tomography (PET), highlighting the application of such compounds in medical imaging and diagnostics (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of urea and thiourea derivatives for antimicrobial and antiviral activities represent another significant area of research. Studies such as that by Reddy et al. (2013) on urea and thiourea derivatives doped with febuxostat have shown promising results against Tobacco mosaic virus (TMV) and various microbial strains, indicating the potential of these compounds in developing new therapeutics (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

properties

IUPAC Name

1-cyclohexyl-3-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2S/c1-18-6-5-9-21(16-18)28-12-14-29(15-13-28)22(30)11-10-20-17-32-24(26-20)27-23(31)25-19-7-3-2-4-8-19/h5-6,9,16-17,19H,2-4,7-8,10-15H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLMNRUUBAARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea

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